N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(6-methylsulfanylpyridazin-3-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-18-13-8-7-11(15-16-13)14-12(17)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLRLMKHMZTMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[6-(Methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide is a synthetic compound belonging to the class of pyridazinone derivatives, which have garnered attention in medicinal chemistry due to their diverse pharmacological properties. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a pyridazine moiety with a methylsulfanyl substituent and an acetamide functional group. Its structure can be represented as follows:
This structural configuration suggests potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Pharmacological Properties
Research indicates that pyridazinone derivatives exhibit a range of biological activities, including:
- Anti-inflammatory effects : Compounds within this class have been shown to inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
- Anticancer properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer activity.
- Enzyme inhibition : The compound could act as an inhibitor of specific enzymes involved in metabolic pathways, thus influencing cellular processes.
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction profile is typical for many small-molecule inhibitors.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Pyridazine Intermediate : A suitable pyridazine derivative is reacted with methylsulfonyl chloride in the presence of a base (e.g., triethylamine).
- Coupling Reaction : The pyridazine intermediate undergoes coupling with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
- Final Acetamide Formation : The resulting product is treated with acetic anhydride or propanoyl chloride to yield the final acetamide compound.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar pyridazinone derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazine Ring
Thiadiazole-Ethylthio Derivative (Compound 19)
Structure : 2-Phenyl-N-(6-(2-(5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)ethylthio)pyridazin-3-yl)acetamide .
Key Differences :
- A 1,3,4-thiadiazole ring is linked to the pyridazine via an ethylthio (-SCH2CH2-) bridge.
- Biological Implications:
- The thiadiazole may enhance interactions with GLS active sites, improving inhibitory potency compared to the simpler methylsulfanyl group in the target compound.
- Increased molecular weight (MW: ~483 g/mol vs. ~287 g/mol for the target compound) may affect pharmacokinetics.
4-Methylphenyl Derivative ()
Structure : 2-[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide .
Key Differences :
- A 4-methylphenyl group replaces the methylsulfanyl substituent on the pyridazine.
- The acetamide is attached to an oxolanylmethyl (tetrahydrofuran-derived) group.
Physicochemical Impact : - The oxolanylmethyl group improves aqueous solubility due to its polar ether oxygen.
Methanesulfonate Prodrug (Compound 23)
Structure : 2-(6-(2-Phenylacetamido)pyridazin-3-yl)ethyl methanesulfonate .
Key Differences :
- A methanesulfonate ester (-OSO2CH3) replaces the methylsulfanyl group.
Functional Role : - The sulfonate acts as a leaving group, suggesting prodrug behavior. Upon hydrolysis, it may release an active thiol metabolite.
- Increased solubility but reduced stability compared to the thioether in the target compound.
Acetamide Side Chain Modifications
The phenylacetamide moiety is conserved across all analogs, underscoring its role in target binding. However, the N-substituent varies:
- Target Compound : Direct attachment of phenylacetamide to pyridazine.
- Compound 19 () : The acetamide is part of a thiadiazole-ethylthio linker, introducing steric bulk and conformational constraints .
- Compound : The acetamide is linked to an oxolanylmethyl group, balancing lipophilicity and solubility .
Inhibitory Potency (GLS Inhibition)
- Compound 19: The thiadiazole-ethylthio structure likely enhances interactions with GLS, as thiadiazoles are known to participate in π-π stacking and hydrogen bonding .
- Target Compound : Simpler methylsulfanyl substituent may reduce potency but improve synthetic accessibility.
Preparation Methods
Pyridazine Ring Formation
The pyridazine scaffold is typically constructed via cyclization reactions. A common approach involves the condensation of 1,4-diketones with hydrazines, followed by dehydrogenation to form the aromatic ring. For this compound, the precursor 6-chloropyridazin-3-amine is often used. Chlorine at position 6 serves as a leaving group, enabling nucleophilic substitution with methylsulfanyl (-SMe) groups.
Key Reaction Conditions :
Introduction of the Methylsulfanyl Group
The methylsulfanyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. In one protocol, 6-chloropyridazin-3-amine reacts with sodium thiomethoxide (NaSMe) in DMF at 60°C, yielding 6-(methylsulfanyl)pyridazin-3-amine . Alternative methods employ thiourea as a sulfur source, followed by methylation with methyl iodide.
Optimization Insight :
-
Piperidine accelerates substitution kinetics by deprotonating intermediates.
-
Avoiding oxidants (e.g., H₂O₂) prevents over-oxidation to sulfone derivatives.
Amide Bond Formation
Coupling with Phenylacetyl Chloride
The final step involves coupling 6-(methylsulfanyl)pyridazin-3-amine with phenylacetyl chloride. This is achieved under Schotten-Baumann conditions, where the amine reacts with the acyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base.
Reaction Parameters :
Alternative Coupling Agents
For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents (e.g., EDCl/HOBt) are employed. For example, phenylacetic acid is activated with EDCl and HOBt in THF, followed by reaction with the pyridazine amine.
Advantages :
-
Compatibility with heat-sensitive intermediates.
Process Optimization and Scalability
Solvent and Catalytic Systems
One-Pot Synthesis
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Sulfur Sources
Thiourea and sodium thiosulfate are preferred over NaSMe for large-scale synthesis due to lower toxicity and cost. For example, thiourea reacts with 6-chloropyridazin-3-amine in aqueous NaOH, followed by quaternization with methyl iodide.
Q & A
Q. How are degradation pathways elucidated under stressed conditions?
- Methodology :
- Forced Degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% HO (oxidative). Monitor by LC-MS .
- Degradant Identification : Isolate major degradants via prep-HPLC and characterize by HRMS/NMR .
- Key Pathway : Oxidative cleavage of the sulfanyl group forms pyridazine-3-ol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
